molecular formula C15H15NO2 B341912 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B341912
M. Wt: 241.28 g/mol
InChI Key: QLFMLNSQOPZXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H15NO2. It is part of the isoindole family, which is known for its diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a tetrahydro-isoindole core substituted with a tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of o-toluidine with phthalic anhydride under controlled conditions. The reaction proceeds through a cyclization process, forming the isoindole core. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-o-tolyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
  • 2-(2-Ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
  • 2-(2,3-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione

Uniqueness

2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15NO2/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(16)18/h2-6,9,11-12H,7-8H2,1H3

InChI Key

QLFMLNSQOPZXGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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